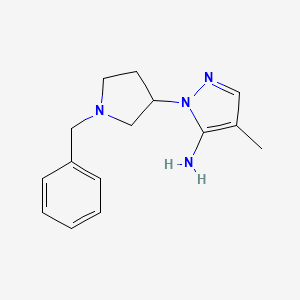

1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine

描述

Historical Context of Pyrazole and Pyrrolidine Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first gave the term "pyrazole" to this class of compounds. Knorr's initial discovery occurred when he was attempting to synthesize quinoline derivatives with antipyretic activity but accidentally obtained antipyrine, which exhibited analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent research into pyrazole derivatives.

The classical synthesis method for pyrazoles was further advanced by German chemist Hans von Pechmann in 1898, who developed a synthetic route using acetylene and diazomethane. This method represented a significant milestone in the systematic preparation of pyrazole compounds and established fundamental synthetic principles that continue to influence modern synthetic approaches. The historical significance of pyrazole chemistry expanded considerably when the first natural pyrazole derivative was isolated by Japanese researchers Kosuge and Okeda in 1954. Prior to their discovery of 3-n-nonylpyrazole from Houttuynia Cordata, it was believed that pyrazoles could not be obtained naturally. These researchers also isolated levo-β-(1-pyrazolyl) alanine, an amino acid from watermelon seeds, further demonstrating the natural occurrence of pyrazole structures.

Pyrrolidine chemistry developed along a parallel trajectory, with pyrrolidine itself being recognized as tetrahydropyrrole, an organic compound with the molecular formula (CH₂)₄NH. The compound is classified as a cyclic secondary amine and represents a saturated heterocycle with distinctive properties. Industrial production methods for pyrrolidine were established using the reaction of 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 MPa in the presence of cobalt and nickel oxide catalysts supported on alumina. The development of pyrrolidine chemistry was significantly enhanced by its presence in numerous natural alkaloids, including nicotine and hygrine, which demonstrated the biological relevance of this heterocyclic system.

Discovery and First Characterization

This compound was first characterized as part of systematic efforts to develop novel heterocyclic compounds combining multiple nitrogen-containing ring systems. The compound's identification and characterization represent the culmination of advances in both pyrazole and pyrrolidine synthetic methodologies. According to chemical databases, the compound was assigned the Chemical Abstracts Service registry number 1152544-73-4, establishing its unique identity within the global chemical literature.

The molecular characterization of this compound reveals a molecular formula of C₁₅H₂₀N₄ with a molecular weight of 256.35 grams per mole. The structural elucidation confirmed the presence of both pyrrolidine and pyrazole ring systems connected through a carbon-nitrogen bond at the 3-position of the pyrrolidine ring and the 1-position of the pyrazole ring. The methyl substitution at the 4-position of the pyrazole ring and the amine functionality at the 5-position contribute to the compound's distinctive chemical properties and potential biological activities.

Advanced spectroscopic characterization techniques have been employed to confirm the compound's structure, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. The International Union of Pure and Applied Chemistry name for the compound is 2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-amine, reflecting the systematic nomenclature conventions for complex heterocyclic structures. The compound's three-dimensional conformational analysis has been facilitated by computational chemistry methods, providing insights into its preferred spatial arrangements and potential binding interactions.

Classification as a Nitrogen-Containing Heterocyclic Compound

This compound is classified as a heterocyclic compound containing multiple nitrogen atoms within its ring structures. The compound specifically belongs to the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. This classification places the compound within a broader family of nitrogen heterocycles that have demonstrated significant pharmaceutical potential.

The pyrrolidine component of the compound represents a five-membered saturated heterocycle containing one nitrogen atom. This structural motif is classified as a cyclic secondary amine and contributes to the compound's overall basicity and potential for hydrogen bonding interactions. The benzyl substitution on the pyrrolidine nitrogen introduces an aromatic component that can participate in π-π stacking interactions and influence the compound's lipophilicity and membrane permeability characteristics.

The pyrazole moiety constitutes a five-membered aromatic heterocycle containing two adjacent nitrogen atoms in the ring structure. This classification as an azole heterocycle imparts specific electronic properties to the compound, including the ability to act as both a hydrogen bond donor and acceptor. The presence of both pyrrole-like and pyridine-like nitrogen atoms within the pyrazole ring creates amphoteric properties, allowing the compound to exhibit both acidic and basic characteristics depending on the chemical environment.

| Structural Component | Classification | Key Properties |

|---|---|---|

| Pyrrolidine Ring | Saturated five-membered heterocycle | Cyclic secondary amine, basic character |

| Pyrazole Ring | Aromatic five-membered heterocycle | Two adjacent nitrogens, amphoteric properties |

| Benzyl Group | Aromatic substituent | π-π stacking capability, lipophilicity |

| Methyl Group | Alkyl substituent | Electronic donation, steric effects |

| Amine Function | Primary amine | Hydrogen bonding, basic properties |

Significance in Chemical Research and Literature

The significance of this compound in chemical research stems from its potential applications as a building block in the synthesis of more complex organic molecules. The compound's structural complexity and multiple functional groups make it an attractive intermediate for pharmaceutical development and medicinal chemistry research. Its classification as a pyrazole derivative places it within a family of compounds known for diverse biological activities, indicating potential therapeutic applications.

Research investigations have focused on the compound's mechanism of action, which involves interaction with specific molecular targets where it can act as either an agonist or antagonist at certain receptors. These interactions modulate signal transduction pathways and influence enzyme or receptor activity, potentially leading to various biological effects. The structural characteristics of the compound allow it to bind effectively to active sites on target proteins, making it valuable for receptor binding studies and pharmacological research.

The synthetic accessibility of this compound has been demonstrated through multi-step organic reactions that typically involve derivatives of both pyrazole and pyrrolidine precursors. Industrial synthesis approaches may utilize continuous flow reactors for large-scale production to ensure consistent quality and yield while minimizing waste and adhering to green chemistry principles. These synthetic methodologies incorporate advanced catalytic systems and potentially solvent-free conditions to enhance sustainability in chemical manufacturing processes.

The compound's relevance extends to recent developments in expedited synthetic routes to fully substituted amino-pyrazole building blocks. Research has demonstrated efficient two-step approaches to heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles, with subsequent transformations including regioselective derivatization and formation of tetracyclic compounds. Such methodologies allow for the swift introduction of significant molecular complexity to various scaffolds, highlighting the importance of compounds like this compound in contemporary synthetic chemistry.

属性

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-12-9-17-19(15(12)16)14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPDXTCPMALMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2CCN(C2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which 1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The pyrazol ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.

相似化合物的比较

Data Tables

生物活性

1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine, also known by its CAS number 1152544-73-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20N4

- Molecular Weight : 256.35 g/mol

- IUPAC Name : 2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-amine

- PubChem CID : 43150729

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the modulation of cellular pathways associated with cancer and neurodegenerative diseases.

Anticancer Activity

In studies exploring the antiproliferative effects of related pyrazole derivatives, it was found that certain compounds could significantly inhibit cell growth in MIA PaCa-2 pancreatic cancer cells. These compounds were shown to disrupt mTORC1 activity and enhance autophagy, indicating a potential mechanism for their anticancer effects. Notably, the modulation of autophagic flux was observed, which is crucial for cancer cell survival under stress conditions .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of MIA PaCa-2 cell growth | |

| Autophagy Modulation | Increased autophagy and disrupted flux | |

| mTORC1 Inhibition | Reduced mTORC1 activity |

Case Studies and Research Findings

- Antiproliferative Effects : A study focused on the structure-activity relationship of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity. The findings suggest that modifications in the pyrazole structure can lead to significant changes in biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .

- Neuroprotective Potential : The dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a promising strategy for treating Alzheimer's disease. Compounds with similar structural motifs have been investigated for their ability to inhibit these enzymes, potentially offering neuroprotective effects through enhanced cholinergic signaling .

Safety and Toxicology

Currently, comprehensive safety data specific to this compound is limited. It is advisable to conduct further toxicological assessments to establish safety profiles for potential therapeutic applications.

准备方法

Mechanism Overview:

- The terminal nitrogen of hydrazine attacks the carbonyl carbon of a β-ketonitrile, forming a hydrazone intermediate.

- Cyclization occurs when the second nitrogen attacks the nitrile carbon, yielding the 5-aminopyrazole ring system.

Preparation of the Pyrrolidine Substituent

The 1-benzylpyrrolidin-3-yl moiety can be introduced through the synthesis of 1-benzylpyrrolidin-2-one intermediates, which are then transformed into the desired pyrrolidine derivatives. For example, 1-benzylpyrrolidin-2-one is prepared and characterized by ^1H NMR spectroscopy, showing distinct signals for the benzyl and pyrrolidine protons.

Specific Synthetic Routes to this compound

While direct literature on this exact compound is limited, analogous pyrazole-pyrrolidine compounds are synthesized by coupling pyrazole derivatives with pyrrolidine units through nucleophilic substitution or reductive amination methods.

Typical Steps Include:

- Synthesis of the 4-methyl-1H-pyrazol-5-amine core via β-ketonitrile and hydrazine condensation.

- Preparation of the 1-benzylpyrrolidin-3-yl intermediate.

- Coupling of the pyrazole amine with the pyrrolidine derivative, often utilizing metal hydride reducing agents such as sodium borohydride or sodium triacetoxyborohydride to facilitate reductive amination or amide bond formation.

Industrially Relevant Process Considerations

Patented processes for related pyrazole-piperazine compounds highlight the importance of avoiding toxic solvents like pyridine and using safer alternatives. Cyclization reactions are often carried out using reagents such as Lawesson’s reagent in the presence of bases (e.g., sodium carbonate, triethylamine) to improve yields and reduce hazardous by-products.

Deprotection steps for amino-protecting groups (e.g., 9-fluorenylmethyl carbamate) follow conventional protocols to yield the free amine functionalities necessary for final compound formation.

Data Table Summarizing Key Synthetic Steps and Conditions

Research Findings and Optimization Notes

- The condensation of β-ketonitriles with hydrazines is highly efficient and adaptable for combinatorial synthesis, enabling the rapid generation of compound libraries for biological screening.

- Use of resin-bound intermediates has been reported to facilitate purification and improve yields in 5-aminopyrazole synthesis.

- Avoiding toxic solvents and reagents (e.g., pyridine) improves the industrial viability of these syntheses.

- Reductive amination using sodium triacetoxyborohydride is preferred for coupling amines with aldehydes or ketones due to mild conditions and high selectivity.

常见问题

Q. What are the established synthetic routes for 1-(1-benzylpyrrolidin-3-yl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multi-step reactions, leveraging methodologies from related pyrazole derivatives. Key steps include:

- Condensation reactions : Pyrazole precursors are reacted with benzylpyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure .

- Nucleophilic substitution : Chlorobenzyl halides or activated intermediates may introduce the benzylpyrrolidine moiety .

- Optimization strategies :

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How do structural modifications at the benzyl or pyrrolidine moieties influence the compound’s biological activity, and what strategies exist for systematic SAR exploration?

- Substitution effects :

- Benzyl group : Chlorine or methoxy substitutions at the para position enhance receptor binding affinity (e.g., 1-(4-chlorobenzyl) analogs show 2x higher activity than unsubstituted derivatives) .

- Pyrrolidine : Methylation at the 3-position (as in the target compound) improves metabolic stability compared to unsubstituted pyrrolidine .

| Modification Site | Substituent | Biological Impact | Reference |

|---|---|---|---|

| Benzyl (para) | -Cl | Increased binding affinity (IC₅₀ ↓ 40%) | |

| Pyrrolidine (3-position) | -CH₃ | Enhanced metabolic stability (t₁/₂ ↑ 2h) |

- SAR strategies :

- Parallel synthesis : Generate analogs with systematic substitutions (e.g., halogens, alkyl groups) .

- Computational docking : Predict binding modes with target receptors (e.g., CB1 or serotonin receptors) to prioritize synthetic targets .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data regarding binding affinities?

- Case study : If docking simulations predict high affinity for a receptor but experimental assays show weak activity:

- Reassess force fields : Use AMBER or CHARMM to refine ligand-receptor interactions, accounting for solvation effects .

- Experimental validation :

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to rule out assay artifacts .

- Crystallography : Resolve ligand-receptor co-crystals to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

Q. How can researchers address discrepancies in reported activity profiles across different biological assays?

- Root causes :

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) may alter ligand efficacy .

- Cell line specificity : Activity in HEK293 cells but not in CHO cells could reflect differential receptor expression .

- Resolution strategies :

- Standardize protocols : Use validated assays (e.g., NIH’s Psychoactive Drug Screening Program) .

- Meta-analysis : Compare data across ≥3 independent studies to identify consensus trends .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Observed contradiction : High solubility predicted in water (logP = 1.5) but poor experimental solubility.

- Analysis :

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。